Toddalolactone
Overview
Description
Toddalolactone is a natural compound extracted from the plant Toddalia asiatica (L.) Lam. It is a coumarin derivative with the molecular formula C16H20O6 and a molecular weight of 308.33 g/mol . This compound has been widely used in traditional medicine for the treatment of various ailments, including stroke, rheumatoid arthritis, and oedema .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Toddalolactone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, it decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreases IκBα phosphorylation . These actions modulate the HMGB1-NF-κB translocation, which is a crucial part of the inflammatory response .
Pharmacokinetics
It’s known that this compound is a main active component isolated from toddalia asiatica (l) Lam, which has been widely used in the treatment of stroke, rheumatoid arthritis, and oedema . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits the production of pro-inflammatory cytokines, suppresses the NF-κB transcriptional activity, and blocks the translocation of HMGB1 from the nucleus to the cytosol . In addition, this compound decreases LPS-induced liver damage markers (AST and ALT), attenuates infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improves survival in septic mice .
Action Environment
It’s known that this compound has been used in traditional chinese medicine to treat various conditions, suggesting that it may be stable and effective in diverse environments . More research is needed to fully understand how environmental factors influence this compound’s action.
Biochemical Analysis
Biochemical Properties
Toddalolactone has been found to interact with various enzymes and proteins. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, this compound suppresses the NF-κB transcriptional activity, reduces the nuclear translocation and phosphorylation of NF-κB, blocks the translocation of HMGB1 from the nucleus to cytosol, and decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreased IκBα phosphorylation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . Furthermore, this compound has been proven to inhibit RANKL-induced-osteoclastogenesis and inhibit the expression of osteoclast marker genes .
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. The administration of this compound decreased LPS-induced liver damage markers (AST and ALT), attenuated infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improved survival in septic mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a FeCl3-induced thrombosis model, intraperitoneal injection of this compound in mice significantly prolonged tail bleeding and reduced arterial thrombus weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. As a major metabolic pathway in OA, NF-κB signalling pathway is involved in LPS-induced inflammation and RANKL-induced osteoclast formation .
Transport and Distribution
It has been found that this compound binds to human serum albumin (HSA) with high affinity , suggesting that it may be transported and distributed within cells and tissues via binding to proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of toddalolactone involves the extraction of the compound from the roots of Toddalia asiatica. One method involves crushing the roots into 20-80 mesh particles and placing them into a CO2 supercritical extracting tank. Liquid-state CO2 is then added at a specific flow rate to extract the this compound .
Industrial Production Methods: In industrial settings, this compound can be extracted using advanced chromatographic techniques such as UPLC-MS/MS. This method involves the use of ethyl acetate liquid-liquid extraction followed by gradient elution from a UPLC BEH C18 column using a mobile phase consisting of acetonitrile and water (0.1% formic acid) .
Chemical Reactions Analysis
Common Reagents and Conditions: Common reagents used in the reactions involving toddalolactone include lipopolysaccharide (LPS) and interleukin-1β (IL-1β) for inducing chondrocyte inflammation, and receptor activator of nuclear factor kappa-Β ligand (RANKL) for inducing osteoclast differentiation .
Major Products Formed: The major products formed from the reactions involving this compound include various inflammatory and catabolic mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), matrix metalloproteinase-2 (MMP2), matrix metalloproteinase-9 (MMP9), and matrix metalloproteinase-13 (MMP13) .
Scientific Research Applications
Toddalolactone has been extensively studied for its potential therapeutic applications. It has been shown to protect against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis . Additionally, this compound has demonstrated anti-inflammatory activity and has been investigated for its potential use in treating sepsis . Its interaction with human serum albumin has also been studied using various spectroscopic and molecular modeling approaches .
Comparison with Similar Compounds
Toddalolactone is unique among coumarin derivatives due to its specific anti-inflammatory and anti-osteoclastogenic properties. Similar compounds include other prenylated coumarins isolated from Toddalia asiatica, such as oxypeucedanin hydrate . These compounds share similar molecular structures but differ in their specific biological activities and therapeutic applications .
Properties
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPLQBQHWYKRK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197484 | |
Record name | Toddalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-90-9 | |
Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toddalolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toddalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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